3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo [1,2- a ]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group attached to a propanamide moiety, which is further connected to an imidazo[1,2-a]pyrimidin-2-yl group and a 2-methylphenyl group.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 348.45. Further physical and chemical properties are not specified in the available resources.
Scientific Research Applications
1. Potential in Anticancer Research
A study by Abdel-Hafez (2007) focused on substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives for developing new antineoplastic agents. The research synthesized various derivatives, revealing that some showed significant antineoplastic activity against specific cell lines, highlighting the potential of imidazo[1,2-a]pyrimidine derivatives in cancer treatment (Abdel-Hafez, 2007).
2. Antiviral Applications
Gueiffier et al. (1996) synthesized C-3 acyclic nucleoside analogues of imidazo[1,2-a]pyridine and pyrimidine, demonstrating specific activity against cytomegalovirus and varicella-zoster virus. This suggests a role for imidazo[1,2-a]pyrimidine derivatives in antiviral therapies (Gueiffier et al., 1996).
3. Inhibition of Cell Proliferation and Apoptosis Induction
Almeida et al. (2018) studied novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy. The compounds exhibited high cytotoxicity and were found to inhibit cell proliferation and induce apoptosis, offering insights into the use of imidazo[1,2-a]pyrimidine derivatives in targeted cancer therapies (Almeida et al., 2018).
4. Role in Diabetes Treatment
Moustafa et al. (2021) explored carboximidamides linked with pyrimidine moiety for anti-hyperglycemic effects. Their research showed that certain compounds significantly reduced blood glucose levels, suggesting a potential application in diabetes treatment (Moustafa et al., 2021).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is intended for research use only and is not intended for human or veterinary use.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidine derivatives, have been reported to target enzymes like cyclooxygenase-2 (cox-2) .
Mode of Action
For instance, certain imidazo[1,2-a]pyrimidine derivatives have been reported to inhibit COX-2 , which plays a crucial role in inflammation and pain.
Biochemical Pathways
For instance, imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the COX-2 enzyme, thereby affecting the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Result of Action
For instance, certain imidazo[1,2-a]pyrimidine derivatives have been reported to show significant inhibitory effects against the COX-2 enzyme .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide are not fully understood yet. It is known that imidazo[1,2-a]pyrimidines, the class of compounds to which it belongs, have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors are known to interact with various enzymes and proteins, affecting their function and playing a role in biochemical reactions .
Cellular Effects
Preliminary bio-evaluation screening has shown that imidazo[1,2-a]pyrimidine derivatives, such as 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide, can act as potent anticancer agents for certain types of cancer cells . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is not fully elucidated. It is known that imidazo[1,2-a]pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-7-9-17(19-14-25-12-4-11-22-21(25)24-19)13-18(15)23-20(26)10-8-16-5-2-3-6-16/h4,7,9,11-14,16H,2-3,5-6,8,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFRRXFFYXBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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